Bis(trimethylbenzylammonium)hexachloroplatinat(IV)

Übersicht

Beschreibung

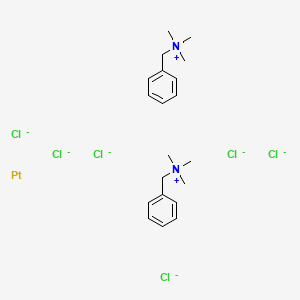

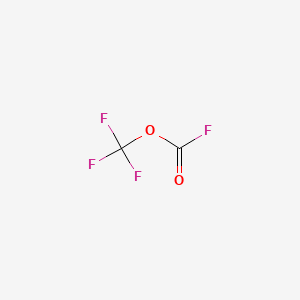

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is a compound with the linear formula [C6H5CH2N(CH3)3]2PtCl6 . It is also known as trimethylbenzylammoniumhexachloroplatinate(IV) or trimethylbenzylammonium platinate hexachloride .

Synthesis Analysis

The synthesis of similar compounds like ammonium hexachloroplatinate involves treating a solution of hexachloroplatinic acid with a solution of an ammonium salt . The compound consists of separate tetrahedral ammonium cations and octahedral [PtCl6]2− anions . The complex is so poorly soluble that this step is employed in the isolation of platinum from ores and recycled residues .Molecular Structure Analysis

The structure of these compounds was determined by X-ray analysis and infrared spectroscopy . The synthesized crystals consist of tetrahedral organylammonium cations and hexachloroplatinate octahedral anions .Chemical Reactions Analysis

Ammonium hexachloroplatinate is used in platinum plating. Heating (NH4)2[PtCl6] under a stream of hydrogen at 200 °C produces platinum sponge. Treating this with chlorine gives H2[PtCl6] . Ammonium hexachloroplatinate decomposes to yield platinum sponge when heated to high temperatures .Physical and Chemical Properties Analysis

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) appears as a yellow powder . It is slightly soluble in water . The exact melting point and boiling point are not available .Wissenschaftliche Forschungsanwendungen

Organometallische Synthese

Bis(trimethylbenzylammonium)hexachloroplatinat(IV): , mit der Formel [(C9H13N)2][PtCl6], wird bei der Synthese von organometallischen Verbindungen verwendet. Diese Verbindungen sind entscheidend für die Herstellung komplexer Strukturen, die als Katalysatoren, Reagenzien und Vorläufer für verschiedene chemische Reaktionen dienen {_svg_1}. Die Fähigkeit der Verbindung, stabile organometallische Komplexe zu bilden, ist entscheidend für die Dünnschichtdeposition und die Herstellung von LEDs.

Katalyse in der Industriellen Chemie

Diese Verbindung wird als Katalysator in industriellen chemischen Prozessen eingesetzt. Ihr platinbasierter Kern ist sehr effektiv bei der Unterstützung chemischer Reaktionen, insbesondere bei der Herstellung von Silikon und anderen Polymeren, wobei Platin als Katalysator die Aushärtung beschleunigt .

Biologische Anwendungen

Die Forschung hat die biologischen Wechselwirkungen von Bis(trimethylbenzylammonium)hexachloroplatinat(IV) untersucht, insbesondere seine Aufnahme und Akkumulation in einzelligen Algen wie Pseudococcomyxa simplex. Diese Studie liefert Einblicke in die Bioakkumulation von Schwermetallen und das Potenzial für Bioremediation-Anwendungen .

Platin-Rückgewinnung und -Recycling

Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll für die Rückgewinnung und das Recycling von Platin aus Industrieabfällen. Der Prozess beinhaltet die Umwandlung von Platinresten in eine lösliche Form unter Verwendung von Bis(trimethylbenzylammonium)hexachloroplatinat(IV), das dann ausgefällt und gereinigt werden kann .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird Bis(trimethylbenzylammonium)hexachloroplatinat(IV) auf seine potenzielle Verwendung in Medikamentenverabreichungssystemen untersucht. Seine strukturelle Stabilität und Löslichkeit in organischen Lösungsmitteln machen es zu einem Kandidaten für den Transport von Therapeutika .

Produktion von Elektronischen Materialien

Die Elektronikindustrie profitiert von der Verwendung von Bis(trimethylbenzylammonium)hexachloroplatinat(IV) bei der Herstellung von Materialien für elektronische Geräte. Seine Rolle bei der Abscheidung von leitfähigen Filmen ist bedeutend für die Herstellung von Bauteilen mit präzisen elektrischen Eigenschaften .

Safety and Hazards

Wirkmechanismus

Target of Action

Bis(trimethylbenzylammonium) hexachloroplatinate(IV), also referred to as PtCl6 or PtTMB, is a coordination compound that has been extensively studied for its biological and industrial applications. The primary targets of this compound are unicellular organisms such as the alga Pseudococcomyxa simplex .

Mode of Action

The compound interacts with its targets by being taken up by the cells. The platinum ions in the compound are reduced to a divalent form once inside the cell . The uptake of hexachloroplatinate(IV) ions is influenced by the cell wall and cell metabolism .

Result of Action

The result of the action of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) on cells is the reduction of platinum ions to a divalent form . This can lead to changes in the cell’s metabolic processes and potentially disrupt the normal functioning of the cell .

Action Environment

The action of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) can be influenced by environmental factors. For example, the uptake of hexachloroplatinate(IV) ions by cells was found to be higher under light conditions compared to shade conditions . This suggests that the compound’s action, efficacy, and stability may be affected by the light conditions in the environment.

Biochemische Analyse

Cellular Effects

The effects of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been observed to alter the expression of genes involved in cell cycle regulation and stress response .

Molecular Mechanism

At the molecular level, Bis(trimethylbenzylammonium) hexachloroplatinate(IV) exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming coordination complexes with their active sites. This compound is also known to induce changes in gene expression by interacting with DNA and RNA, leading to the modulation of transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade in the presence of light and heat . Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing harm . High doses have been associated with nephrotoxicity and hepatotoxicity in animal studies .

Metabolic Pathways

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to alterations in the production and utilization of metabolites . Its interactions with metabolic pathways are essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and cellular structures .

Eigenschaften

IUPAC Name |

benzyl(trimethyl)azanium;platinum;hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H16N.6ClH.Pt/c2*1-11(2,3)9-10-7-5-4-6-8-10;;;;;;;/h2*4-8H,9H2,1-3H3;6*1H;/q2*+1;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUWUOJYFZFBMZ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32Cl6N2Pt-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41909-89-1 | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041909891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(benzyltrimethylammonium) hexachloroplatinate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

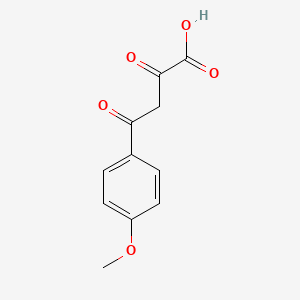

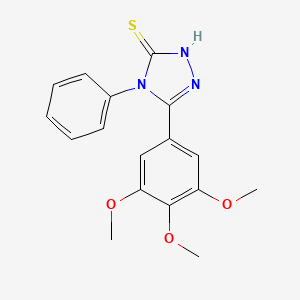

![5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1618711.png)

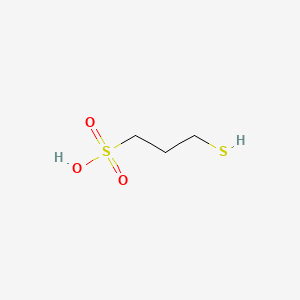

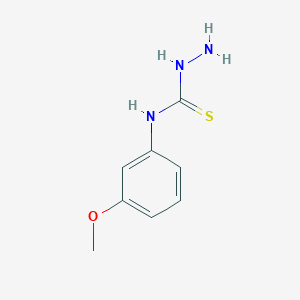

![Pyridine, 4-[2-[(4-bromophenyl)thio]ethyl]-](/img/structure/B1618712.png)

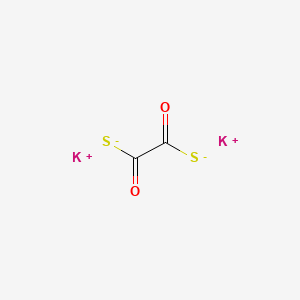

![1-Oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B1618719.png)